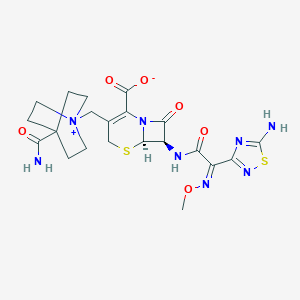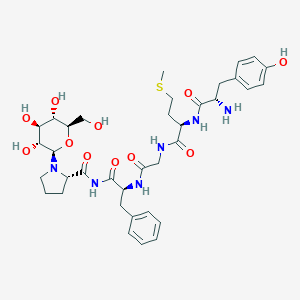
1,2-Ditosylamino-4-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of nitrobenzene derivatives, including compounds similar to 1,2-Ditosylamino-4-fluoro-5-nitrobenzene, often involves multi-step chemical processes that may include nitration, fluorination, and the introduction of tosyl groups. These processes require precise control over reaction conditions to achieve the desired substitution pattern on the benzene ring. While specific synthesis routes for 1,2-Ditosylamino-4-fluoro-5-nitrobenzene are not directly mentioned, methodologies involving nitrobenzene derivatives offer insights into potential synthetic approaches. For example, the synthesis of related compounds involves reactions like the methoxylation and demethylation of difluoronitrobenzenes, highlighting the complexity and versatility of synthetic strategies employed in creating such molecules (Zhang Zhi-de, 2011).
Scientific Research Applications
Electron Attachment and Dissociation Studies
- Temporary Anion States and Dissociative Electron Attachment: Studies have explored the behavior of nitrobenzene derivatives, including fluorinated compounds, under electron attachment conditions. These investigations provide insights into the electronic structures and reactivity of such molecules, which can be crucial for understanding their chemical and physical properties (Asfandiarov et al., 2007).
Synthesis and Chemical Transformations
- Aromatic Fluorination Techniques: Research into the synthesis of fluorinated aromatic compounds from nitro derivatives highlights methods for introducing fluorine atoms into aromatic rings. Such methodologies are valuable in the development of pharmaceuticals and agrochemicals due to the impact of fluorination on biological activity (Effenberger & Streicher, 1991).
- Nucleophilic Substitution Reactions: The nucleophilic substitution of fluorine in fluoronitrobenzene compounds has been studied, providing a route to variously substituted aromatic compounds. These reactions are fundamental in organic synthesis, offering pathways to diverse chemical entities (Kim & Yu, 2003; Cargill et al., 2010).
Material and Medicinal Chemistry Applications
- Synthesis of Benzimidazole Derivatives: The preparation of benzimidazole compounds starting from fluoronitrobenzenes involves sequential reactions including amination and cyclization. These compounds have potential applications in material science and pharmaceuticals (Kilburn et al., 2000).
- Development of GABAA Receptor Ligands: Imidazo[1,5-a]quinoxaline derivatives, synthesized from fluoronitrobenzenes, have been evaluated for their affinity to the GABAA/benzodiazepine receptor, demonstrating the relevance of fluorinated nitrobenzenes in medicinal chemistry (Tenbrink et al., 1994).
Radiochemistry Applications
- Production of Fluorine-18 for PET Imaging: The production of fluorine-18 from water targets and subsequent fluorination of aromatic compounds, including nitrobenzenes, illustrates the application of fluorinated nitrobenzenes in the synthesis of radiotracers for positron emission tomography (PET) imaging (Knust et al., 1986).
properties
IUPAC Name |
N-[4-fluoro-2-[(4-methylphenyl)sulfonylamino]-5-nitrophenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-18-11-17(21)20(24(25)26)12-19(18)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMRZDOSXXSLEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395895 |
Source


|
| Record name | N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ditosylamino-4-fluoro-5-nitrobenzene | |
CAS RN |
113269-03-7 |
Source


|
| Record name | N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)



![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)


